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Compound of Interest

Compound Name: 1,4-Difluorobutane

Cat. No.: B1293371 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-
difluorobutane. Due to the limited availability of published experimental spectra, this

document presents predicted spectroscopic data obtained from computational models,

alongside detailed, generalized experimental protocols for acquiring such data. This information

is intended to serve as a valuable reference for the identification and characterization of 1,4-
difluorobutane in a laboratory setting.

Chemical Structure and Properties
1,4-Difluorobutane is a halogenated alkane with the chemical formula C₄H₈F₂. Its structure

consists of a four-carbon chain with fluorine atoms attached to the terminal carbons.

Molecular Structure:

Figure 1: Chemical structure of 1,4-Difluorobutane.

Table 1: Physical and Chemical Properties of 1,4-Difluorobutane
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Property Value

Molecular Formula C₄H₈F₂

Molecular Weight 94.10 g/mol [1]

CAS Number 372-90-7[1]

Boiling Point 77.8 °C[2]

Density 0.977 g/cm³[2]

Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for 1,4-difluorobutane.

These predictions are based on established computational algorithms and provide a reliable

estimate of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

~4.5
Triplet of Triplets

(tt)
4H

J(H,F) ≈ 47 Hz,

J(H,H) ≈ 6 Hz
F-CH₂-CH₂-

~1.8 Multiplet (m) 4H - -CH₂-CH₂-CH₂-F

Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~83 Triplet (t) J(C,F) ≈ 165 Hz CH₂-F

~27 Triplet (t) J(C,F) ≈ 20 Hz -CH₂-CH₂-F
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Table 4: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Reference: CFCl₃)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~-218 Triplet of Triplets (tt)
J(F,H) ≈ 47 Hz, J(F,H)

≈ 25 Hz
F-CH₂-CH₂-

NMR Spectral Interpretation Workflow:
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Figure 2: Workflow for NMR-based structural elucidation of 1,4-Difluorobutane.

Infrared (IR) Spectroscopy
Table 5: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

2950-2850 Strong C-H stretch

1470-1430 Medium C-H bend (scissoring)

1150-1050 Strong C-F stretch

Mass Spectrometry (MS)
Table 6: Predicted Mass Spectrum Fragmentation

m/z Relative Intensity (%) Assignment

94 5 [M]⁺ (Molecular Ion)

75 10 [M - F]⁺

61 100 [C₃H₆F]⁺ (Base Peak)

41 40 [C₃H₅]⁺

33 60 [CH₂F]⁺

Mass Spectrometry Fragmentation Pathway:

[C₄H₈F₂]⁺˙ (m/z = 94)

[C₄H₈F]⁺ (m/z = 75) [C₃H₆F]⁺ (m/z = 61)

[C₃H₅]⁺ (m/z = 41) [CH₂F]⁺ (m/z = 33)

- F• - CH₂F• - HF - C₂H₄

Click to download full resolution via product page
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Figure 3: Predicted electron ionization fragmentation pathway for 1,4-Difluorobutane.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 1,4-
difluorobutane. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-25 mg of 1,4-difluorobutane in approximately 0.6-0.7 mL of deuterated

chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

If required for chemical shift calibration, a small amount of tetramethylsilane (TMS) can be

added as an internal standard.

Instrument Parameters (Example for a 400 MHz Spectrometer):

¹H NMR:

Pulse Program: Standard single-pulse (zg)

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Spectral Width: -2 to 12 ppm

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse (zgpg)

Number of Scans: 1024-4096

Relaxation Delay: 2-5 seconds
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Spectral Width: -10 to 220 ppm

¹⁹F NMR:

Pulse Program: Standard single-pulse (zg)

Number of Scans: 64-128

Relaxation Delay: 1-2 seconds

Spectral Width: -50 to -250 ppm (referenced to CFCl₃)

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a small drop of 1,4-difluorobutane onto a salt plate (e.g., NaCl or KBr).

Place a second salt plate on top to create a thin liquid film.

Mount the plates in the spectrometer's sample holder.

Instrument Parameters:

Technique: Fourier Transform Infrared (FTIR)

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Mass Spectrometry
Sample Introduction and Ionization (GC-MS):

Prepare a dilute solution of 1,4-difluorobutane in a volatile solvent (e.g., dichloromethane or

ethyl acetate).
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Inject an appropriate volume (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer

(GC-MS).

Instrument Parameters (Example):

GC Column: Standard non-polar capillary column (e.g., DB-5ms).

Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at

10°C/min.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole.

Scan Range: m/z 30-200.

Experimental Workflow Overview:

Sample Preparation

Data Acquisition

Data Analysis

1,4-Difluorobutane

Dissolve in CDCl₃ Neat Liquid Film Dilute in Volatile Solvent

NMR Spectrometer FTIR Spectrometer GC-MS

NMR Spectra IR Spectrum Mass Spectrum
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Figure 4: General workflow for the spectroscopic analysis of 1,4-Difluorobutane.

This guide provides a foundational set of predicted data and standardized protocols to aid in

the spectroscopic analysis of 1,4-difluorobutane. Researchers are encouraged to use this

information as a starting point and to optimize experimental conditions based on their specific

instrumentation and research objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

